4-(cyclopropylacetyl)-2-(2,2-diphenylethyl)morpholine
Overview
Description
4-(cyclopropylacetyl)-2-(2,2-diphenylethyl)morpholine is a useful research compound. Its molecular formula is C23H27NO2 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.204179104 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Peptide Mimics and Enzyme Inhibitors
- Peptide Isosteres: Cyclopropanes, structurally related to the given compound, have been explored as novel isosteric replacements for peptide linkages. These replacements are designed to lock a peptide backbone in a specific conformation, offering potential as peptide mimics. Such cyclopropanes were incorporated into renin inhibitors, displaying significant inhibitory activity at nanomolar concentrations, indicating their viability as peptide mimics for designing novel enzyme inhibitors (Martín et al., 1992).
Synthesis of Biologically Active Molecules
- HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors: A method involving the use of cyclopropylacetylide for synthesizing DPC 963, an NNRTI drug candidate, underscores the utility of cyclopropyl-related compounds in drug synthesis. This showcases the role of cyclopropyl moieties in the efficient synthesis of therapeutically relevant compounds (Kauffman et al., 2000).
Chemical Synthesis and Modification Techniques
- Bromophenol Derivatives Synthesis: Research into the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety demonstrates the chemical versatility of cyclopropane rings. These derivatives were effective inhibitors of enzymes like carbonic anhydrase I and II and acetylcholinesterase, highlighting their potential in therapeutic applications (Boztaş et al., 2019).
Physicochemical Studies and Applications
- Ionic Liquids: Studies on morpholinium ionic liquids, which are structurally related to the compound of interest, have contributed to understanding their physicochemical properties, cytotoxicity, and biodegradability. These studies pave the way for their use in green chemistry and as solvents for biomass (Pernak et al., 2011).
Properties
IUPAC Name |
2-cyclopropyl-1-[2-(2,2-diphenylethyl)morpholin-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-23(15-18-11-12-18)24-13-14-26-21(17-24)16-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21-22H,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNVPHRQWZAHOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCOC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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